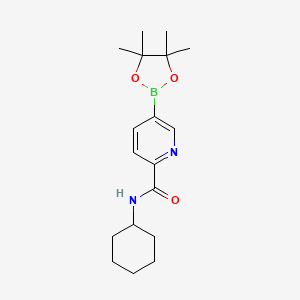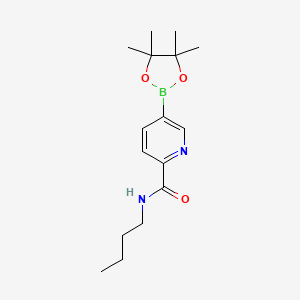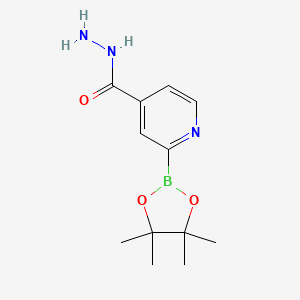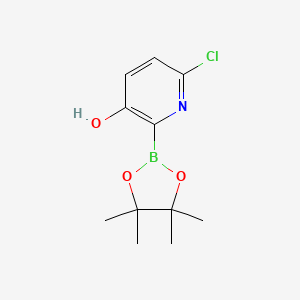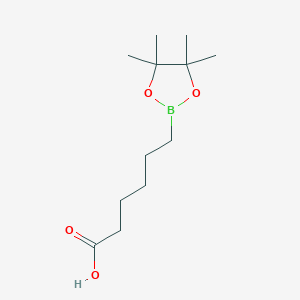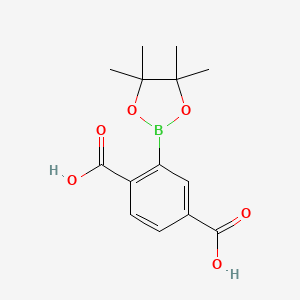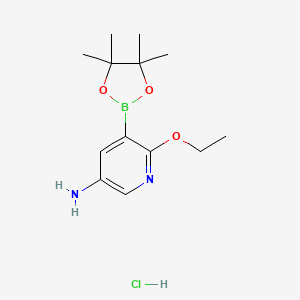
6-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine hydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with an ethoxy group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an appropriate leaving group on the pyridine ring.
Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This step involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated pyridine intermediate in the presence of a palladium catalyst.
Formation of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the pyridine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 6-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetramethyl-1,3,2-dioxaborolan-2-yl group can participate in boron-mediated reactions, while the amine group can form hydrogen bonds and ionic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
6-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine hydrochloride is unique due to the presence of both an ethoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3.ClH/c1-6-17-11-10(7-9(15)8-16-11)14-18-12(2,3)13(4,5)19-14;/h7-8H,6,15H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULNFNXKKNBNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-tert-Butyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B7956864.png)
![N-Cyclopropyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B7956874.png)
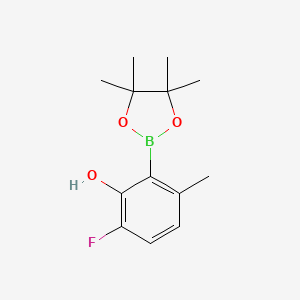
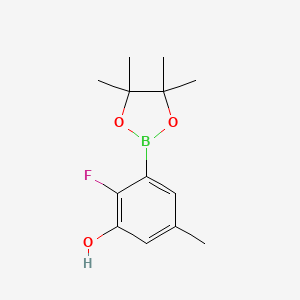
![5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline](/img/structure/B7956891.png)
![2-[(E)-hydroxyiminomethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol](/img/structure/B7956894.png)
![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[4,5-b]pyridine-2-thiol](/img/structure/B7956900.png)
![8-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7956901.png)
